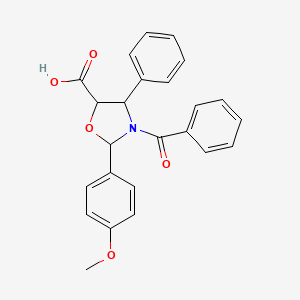
Fmoc-DL-Tyr(tBu)-OPfp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Tyr(tBu)-OPfp: N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine pentafluorophenyl ester , is a compound widely used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by the fluorenylmethoxycarbonyl (Fmoc) group. The tert-butyl (tBu) group protects the hydroxyl group of tyrosine, and the pentafluorophenyl (Pfp) ester is used to activate the carboxyl group for peptide bond formation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(tBu)-OPfp typically involves the following steps:
Protection of Tyrosine: The hydroxyl group of tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base to form O-tert-butyl-L-tyrosine.
Fmoc Protection: The amino group of O-tert-butyl-L-tyrosine is then protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base to form Fmoc-O-tert-butyl-L-tyrosine.
Industrial Production Methods: The industrial production of Fmoc-Tyr(tBu)-OPfp follows similar synthetic routes but is optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to ensure high yield and purity. The process includes:
Automated Synthesis: Using automated peptide synthesizers to carry out the protection and activation steps efficiently.
Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
化学反応の分析
Types of Reactions: Fmoc-Tyr(tBu)-OPfp undergoes several types of reactions, including:
Coupling Reactions: The activated carboxyl group reacts with amino groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for tBu removal.
Coupling: DCC or other coupling reagents in the presence of Pfp.
Major Products:
Peptides: Formation of peptides through coupling reactions.
Deprotected Amino Acids: Removal of protecting groups yields the free amino acid.
科学的研究の応用
Chemistry: Fmoc-Tyr(tBu)-OPfp is widely used in solid-phase peptide synthesis (SPPS) to introduce tyrosine residues into peptides. It is a standard building block in peptide chemistry .
Biology and Medicine: In biological research, peptides synthesized using Fmoc-Tyr(tBu)-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In medicine, these peptides are used in drug development and as therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-Tyr(tBu)-OPfp is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
作用機序
Mechanism: The mechanism of action of Fmoc-Tyr(tBu)-OPfp involves the activation of the carboxyl group by the Pfp ester, which facilitates the formation of peptide bonds with amino groups of other amino acids. The Fmoc and tBu groups protect the amino and hydroxyl groups, respectively, during the synthesis .
Molecular Targets and Pathways: The primary molecular targets are the amino groups of other amino acids, leading to the formation of peptide bonds. The pathways involved include the deprotection of Fmoc and tBu groups and the coupling of activated carboxyl groups with amino groups .
類似化合物との比較
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr(tBu)-OPfp but lacks the Pfp ester, making it less reactive for coupling reactions.
Fmoc-Tyr-OH: Lacks both the tBu and Pfp groups, making it less protected and less reactive.
Fmoc-Tyr(tBu)-OAllyl: Similar to Fmoc-Tyr(tBu)-OPfp but uses an allyl ester instead of a Pfp ester.
Uniqueness: Fmoc-Tyr(tBu)-OPfp is unique due to its high reactivity, which is facilitated by the Pfp ester. This makes it highly efficient for peptide bond formation in SPPS. The dual protection by Fmoc and tBu groups ensures that the amino and hydroxyl groups are protected during synthesis, allowing for selective deprotection and coupling .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSTZDWXCEVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28F5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)

![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)

![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)

